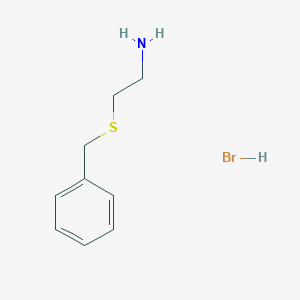

2-(Benzylthio)ethylamine hydrobromide

CAS No.: 41243-92-9

Cat. No.: VC19617494

Molecular Formula: C9H14BrNS

Molecular Weight: 248.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41243-92-9 |

|---|---|

| Molecular Formula | C9H14BrNS |

| Molecular Weight | 248.19 g/mol |

| IUPAC Name | 2-benzylsulfanylethanamine;hydrobromide |

| Standard InChI | InChI=1S/C9H13NS.BrH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H |

| Standard InChI Key | ZHCHPZVVBASXMQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CSCCN.Br |

Introduction

Chemical Identification and Structural Properties

Molecular Composition and Nomenclature

2-(Benzylthio)ethylamine hydrobromide (systematic IUPAC name: 2-[(phenylmethyl)sulfanyl]ethan-1-amine hydrobromide) consists of a two-carbon ethylamine chain substituted with a benzylthio (–S–CH₂C₆H₅) group at the second carbon, paired with a hydrobromic acid counterion. Its molecular formula is C₉H₁₄NBrS, with a molecular weight of 268.19 g/mol (calculated from analogous hydrochloride data ).

Table 1: Comparative Physicochemical Properties of 2-(Benzylthio)ethylamine Salts

The benzylthio group introduces significant hydrophobicity, while the amine-hydrobromide salt enhances water solubility. X-ray crystallography of related compounds, such as 2-[(3-bromoanilino)methyl]-1,2-benzothiazol-3(2H)-one, reveals planar aromatic systems with dihedral angles influencing molecular packing .

Synthesis and Manufacturing

Primary Synthetic Routes

The hydrochloride analog, 2-(benzylthio)ethylamine hydrochloride, is synthesized via nucleophilic substitution between cysteamine hydrochloride and benzyl chloride in basic aqueous conditions . For the hydrobromide variant, analogous methods likely involve substituting hydrochloric acid with hydrobromic acid during salt formation:

-

Thioether Formation:

-

Salt Precipitation:

Microwave-assisted synthesis, as demonstrated for silver(I)-selective ligands, could optimize reaction efficiency . Purification typically involves recrystallization from ethanol or acetone.

Analytical Characterization

Key characterization techniques include:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: δ 7.3 (m, 5H, aromatic), 3.7 (s, 2H, –SCH₂–), 2.8 (t, 2H, –NH₂CH₂–).

-

¹³C NMR: δ 137.2 (aromatic C), 128.4–127.1 (aromatic CH), 35.1 (–SCH₂–), 39.8 (–NH₂CH₂–).

-

-

Mass Spectrometry: Expected molecular ion peak at m/z 268.19 [M]⁺.

Physicochemical and Toxicological Profile

Stability and Reactivity

The compound is stable under ambient conditions but may decompose at elevated temperatures (>200°C). The benzylthio group is susceptible to oxidation, forming sulfoxides or sulfones in the presence of peroxides .

Biological and Pharmacological Applications

Table 2: Comparative Bioactivity of Benzylthio Compounds

| Compound | Target Pathway | IC₅₀ (Cell Line) |

|---|---|---|

| BZNQ | Ras/ERK/GSK-3β | 8 µM (HepG2) |

| 2-(Benzylthio)ethylamine* | Hypothetical ROS modulation | Not tested |

Chelation and Catalysis

The thioether group can act as a soft Lewis base, forming complexes with transition metals (e.g., Ag⁺, Cu²⁺). Such properties are exploited in catalyst design and heavy metal detoxification .

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor for:

-

Ligand Synthesis: Tailored ligands for metal-organic frameworks (MOFs).

-

Pharmaceuticals: Prodrugs targeting sulfur-dependent enzymes.

Material Science

Incorporation into polymers enhances thermal stability and redox activity, applicable in conductive materials or sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume